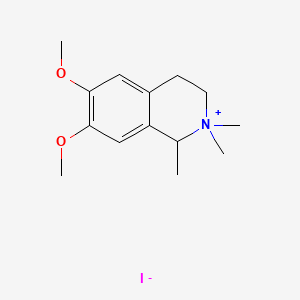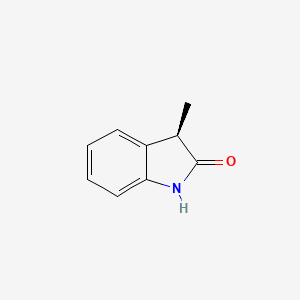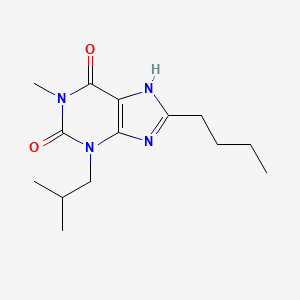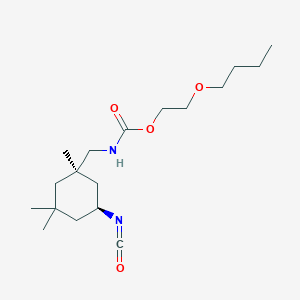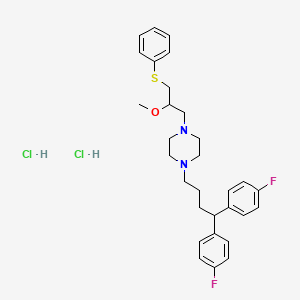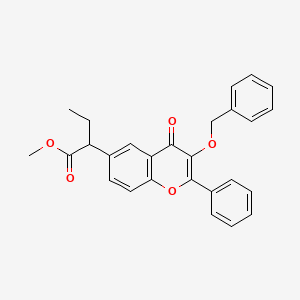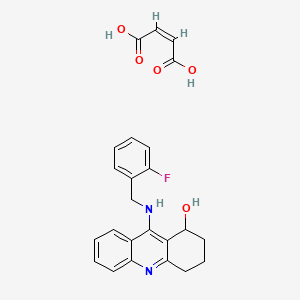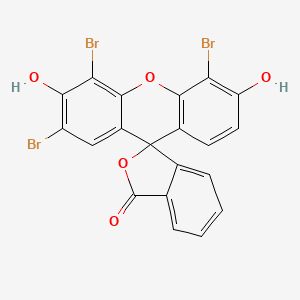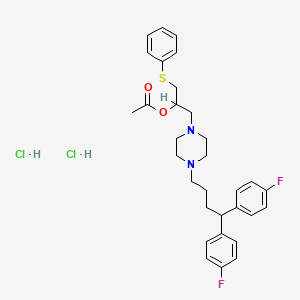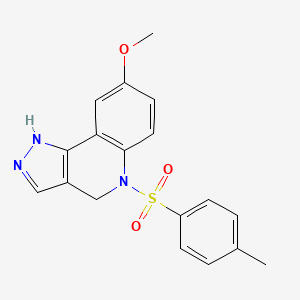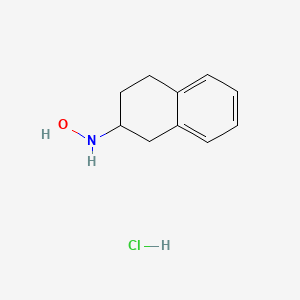
dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride: is an organic compound with the molecular formula C10H13NO·HCl It is a derivative of naphthalene and is characterized by the presence of a hydroxylamine group attached to a tetrahydronaphthyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 1-nitro-1,2,3,4-tetrahydronaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting amine is then treated with hydroxylamine hydrochloride to yield the desired hydroxylamine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors allows for the rapid and complete reduction of the nitro compound to the amine, which is then converted to the hydroxylamine derivative.
化学反応の分析
Types of Reactions: dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form the corresponding nitroso compound.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted hydroxylamine derivatives.
科学的研究の応用
Chemistry: In chemistry, dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on cellular processes. It is also used as a probe to investigate the mechanisms of enzyme-catalyzed reactions involving hydroxylamine substrates.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its potential use as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. It is also used as a stabilizer in the production of certain polymers and resins.
作用機序
The mechanism of action of dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. This compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is essential for the survival of the malaria parasite . The inhibition of this enzyme disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite.
類似化合物との比較
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is structurally similar but lacks the hydroxylamine group.
1,2,3,4-Tetrahydro-2-naphthoic acid: This compound has a carboxylic acid group instead of a hydroxylamine group.
Tetrahydrozoline: This compound contains an imidazoline ring and is used as a vasoconstrictor.
Uniqueness: dl-N-(1,2,3,4-Tetrahydro-2-naphthyl)hydroxylamine hydrochloride is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
特性
CAS番号 |
90874-76-3 |
|---|---|
分子式 |
C10H14ClNO |
分子量 |
199.68 g/mol |
IUPAC名 |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c12-11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10-12H,5-7H2;1H |
InChIキー |
DRJWYPHWWSGCLY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2CC1NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


